N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
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Overview
Description
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride: is a selective antagonist for the serotonin receptor 5-HT1B, with approximately 25-fold selectivity over the closely related 5-HT1D receptor . It is primarily used in scientific research to study the role of serotonin receptors in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: While specific industrial production methods for N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions: N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethylaminoethoxy and methoxyphenyl groups . These reactions can be used to modify the compound for various research purposes.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study the structure-activity relationships of serotonin receptor antagonists .
Scientific Research Applications
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride exerts its effects by selectively binding to and antagonizing the serotonin receptor 5-HT1B . This receptor is involved in the regulation of neurotransmitter release, and its inhibition by this compound can modulate various physiological processes . The compound’s high selectivity for the 5-HT1B receptor over the 5-HT1D receptor makes it a valuable tool for studying the specific functions of these receptors .
Comparison with Similar Compounds
BRL-15572: Another selective antagonist for the serotonin receptor 5-HT1D, with high affinity and selectivity.
Uniqueness: N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride is unique due to its high selectivity for the 5-HT1B receptor, making it an ideal tool for discriminating between the 5-HT1B and 5-HT1D receptors in research studies . This selectivity allows for more precise investigations into the role of these receptors in various physiological and pathological processes .
Properties
IUPAC Name |
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBMDMNORXKGHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042625 |
Source
|
Record name | SB 216641 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193611-67-5 |
Source
|
Record name | SB 216641A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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